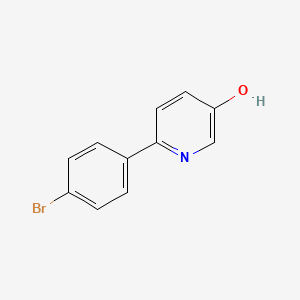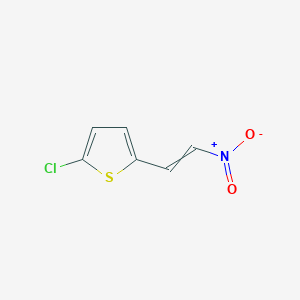![molecular formula C12H17N3O2S B8595557 tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8595557.png)
tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate is a synthetic organic compound that belongs to the class of pyrazolo[5,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a tert-butyl carbamate group attached to a pyrazolo[5,1-b][1,3]thiazole core, which is further substituted with two methyl groups at the 2 and 6 positions.
Métodos De Preparación
The synthesis of tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[5,1-b][1,3]thiazole core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiazole and 3,5-dimethylpyrazole.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the pyrazolo[5,1-b][1,3]thiazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-purity reagents, controlled temperatures, and efficient purification techniques.
Análisis De Reacciones Químicas
tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazolo[5,1-b][1,3]thiazole core are replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It has shown promising antimicrobial and anticancer activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: The compound’s biological activities suggest its potential use in drug discovery and development, particularly in the design of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparación Con Compuestos Similares
tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate: This compound features a bromine atom at the 3 position, which may influence its reactivity and biological activity.
tert-Butyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate: This compound contains a boron-containing group, which can be used in cross-coupling reactions.
tert-Butyl(2-vinylthiazol-5-yl)carbamate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which can influence its reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C12H17N3O2S |
|---|---|
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate |
InChI |
InChI=1S/C12H17N3O2S/c1-7-6-15-10(18-7)9(8(2)14-15)13-11(16)17-12(3,4)5/h6H,1-5H3,(H,13,16) |
Clave InChI |
LLZHMZYLQCVPLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=C(C(=N2)C)NC(=O)OC(C)(C)C)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,7-Dibromothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B8595494.png)

![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B8595499.png)





![Methyl 4-[(trimethylsilyl)oxy]cyclohex-3-ene-1-carboxylate](/img/structure/B8595535.png)
![3-Chloro-6-nitrobenzo[b]thiophene-2-carbonitrile](/img/structure/B8595536.png)


